molecular formula C9H17N3 B8527597 4-Amino-1-propyl-piperidine-4-carbonitrile

4-Amino-1-propyl-piperidine-4-carbonitrile

Cat. No.: B8527597
M. Wt: 167.25 g/mol
InChI Key: PZHVJOASLUENNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-propyl-piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-amino-1-propylpiperidine-4-carbonitrile

InChI

InChI=1S/C9H17N3/c1-2-5-12-6-3-9(11,8-10)4-7-12/h2-7,11H2,1H3

InChI Key

PZHVJOASLUENNR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-methyl-pentanoic acid (4-cyano-1-propyl-piperidin-4-yl)-amide (0.316 g, 1.1 mmol) in CH2Cl2 (30 mL) was added DMAP (0.192 g, 1.6 mmol), p-nitrophenyl chloroformate (0.249 g, 1.2 mmol), and N-methylmorpholine (0.136 mL, 1.2 mmol). The resulting mixture was allowed to stir overnight (20 h) under argon at room temperature, then treated with benzylamine (1.68 g, 16 mmol) and allowed to stir overnight (20 h). When the reaction was complete the mixture was diluted with CH2Cl2 (50 mL), then washed with saturated aq. NaHCO3 (50 mL), water and brine, dried over Na2SO4, filtered and evaporated in vacuo to give 0.200 g (50% yield) of the desired product after purification by prep-HPLC;
Name
2-hydroxy-4-methyl-pentanoic acid (4-cyano-1-propyl-piperidin-4-yl)-amide
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
0.136 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.192 g
Type
catalyst
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

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